N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

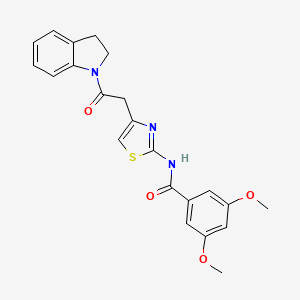

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a thiazole core substituted with an indolin-1-yl-oxoethyl group at the 4-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The 3,5-dimethoxybenzamide group is a common pharmacophore known for enhancing solubility and bioavailability due to its electron-donating methoxy substituents .

Properties

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-28-17-9-15(10-18(12-17)29-2)21(27)24-22-23-16(13-30-22)11-20(26)25-8-7-14-5-3-4-6-19(14)25/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTXVGRHVRCSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors.

Mode of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

It’s worth noting that indole derivatives have been found to have broad-spectrum biological activities, suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Indolin-1-yl Group : Known for its role in various biological activities, including anticancer properties.

- Thiazole Moiety : Often associated with antimicrobial and anticancer effects.

- 3,5-Dimethoxybenzamide : Contributes to the compound's overall activity profile.

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Indole Derivative | Contains an indole moiety | Anticancer, anti-inflammatory |

| Thiazole Ring | Contains a thiazole structure | Antimicrobial, anticancer |

| Benzamide | Includes a benzamide functional group | Potential analgesic properties |

The primary mechanism of action for this compound involves the inhibition of acetylcholine esterase (AChE). AChE is crucial for terminating synaptic transmission by breaking down acetylcholine. By inhibiting this enzyme, the compound increases acetylcholine availability, which can enhance cholinergic transmission and potentially improve cognitive functions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It has been shown to slow down or stop the growth of cancer cells.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where reducing inflammation can alleviate symptoms.

Antimicrobial Activity

Research suggests that compounds containing thiazole rings have inherent antimicrobial properties. This compound may exhibit activity against various bacterial strains.

Research Findings

Several studies have documented the biological activity of this compound:

-

In Vitro Studies :

- A study reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range.

- Another study indicated that compounds with thiazole and indole moieties could inhibit tumor growth in xenograft models.

-

In Vivo Studies :

- Animal models have demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Indolinone Intermediate : This is achieved through cyclization reactions.

- Thiazole Ring Formation : Introduced via condensation reactions with thioamides.

- Coupling with Benzamide : The final step involves coupling the indolinone-thiazole intermediate with benzoyl chloride.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Key Observations:

- Core Structure: The target compound shares the thiazole-benzamide scaffold with and compounds but differs in substituents. The indenothiazole derivatives () feature a fused bicyclic system, likely altering steric and electronic profiles compared to the monocyclic thiazole in the target .

- Substituent Effects : The 3,5-dimethoxy groups in the target compound contrast with electron-withdrawing substituents (e.g., Cl, F) in , suggesting improved solubility and distinct binding interactions .

- Molecular Weight : Urea derivatives (–2) exhibit higher molecular weights (~600–788), which may limit bioavailability compared to the target compound’s likely lower weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.